

validating experimental results for 2-Bromo-2-methylpropanenitrile

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Compound of Interest

Compound Name: **2-Bromo-2-methylpropanenitrile**

Cat. No.: **B1338764**

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An In-Depth Technical Guide to the Experimental Validation of **2-Bromo-2-methylpropanenitrile**

For professionals engaged in synthetic chemistry and drug development, the rigorous validation of starting materials and intermediates is not merely a procedural step but a cornerstone of reproducible, high-quality research. **2-Bromo-2-methylpropanenitrile**, a versatile building block and initiator, is no exception.^{[1][2]} Its utility in constructing sterically hindered molecules and in controlled radical polymerization makes it a valuable reagent.^[3] This guide provides a comprehensive framework for the experimental validation of **2-Bromo-2-methylpropanenitrile**, moving beyond simple protocol recitation to explain the causal logic behind the analytical choices.

Foundational Properties and Safety Imperatives

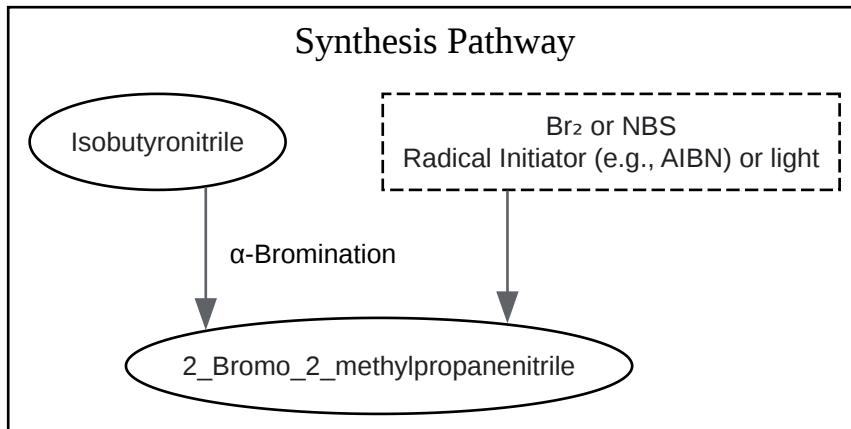
Before commencing any experimental work, a thorough understanding of the compound's physicochemical properties and associated hazards is essential. **2-Bromo-2-methylpropanenitrile** is a flammable, colorless to light yellow liquid that is toxic if swallowed, inhaled, or in contact with skin.^{[4][5]} Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (gloves, eye protection) is mandatory.^[6]

Table 1: Physicochemical Properties of **2-Bromo-2-methylpropanenitrile**

Property	Value	Source(s)
CAS Number	41658-69-9	[7][8]
Molecular Formula	C ₄ H ₆ BrN	[7][8]
Molecular Weight	148.00 g/mol	[7]
Appearance	Colorless to Light yellow clear liquid	[4][5]
Purity (Typical)	>98.0% (GC)	[4][5]
Boiling Point	Not specified (Flammable Liquid)	[7]
Storage	Store at 0-8 °C, away from heat/ignition sources	[4][9]

Synthesis and Purification: Establishing a Baseline

While this guide focuses on validation, understanding the synthesis is crucial for anticipating potential impurities. A common route to α -bromo nitriles is the bromination of the corresponding nitrile. For **2-Bromo-2-methylpropanenitrile**, this involves the bromination of isobutyronitrile. [8]



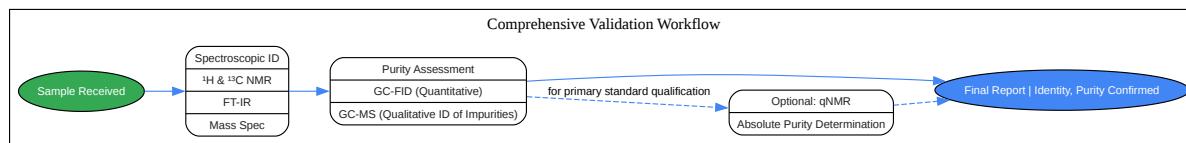
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Caption: Proposed synthesis of **2-Bromo-2-methylpropanenitrile**.

Potential impurities from this synthesis could include unreacted isobutyronitrile, the brominating agent, and byproducts from the initiator. Therefore, purification, typically via fractional distillation under reduced pressure, is a critical step prior to validation.

The Validation Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for comprehensive validation. We advocate for an orthogonal approach, where different methods provide complementary information, leading to a highly confident assessment of identity, structure, and purity.



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Caption: Orthogonal workflow for validating **2-Bromo-2-methylpropanenitrile**.

Structural Elucidation via Spectroscopy

Spectroscopic methods provide the foundational evidence of the compound's molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the carbon-hydrogen framework of a molecule.

- Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Prepare a solution by dissolving ~10-20 mg of **2-Bromo-2-methylpropanenitrile** in ~0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a suitable choice due to its ability to dissolve a wide range of organic compounds and its single residual peak is easily identified.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- Analysis:
 - ^1H NMR: Expect a single sharp singlet in the proton spectrum. The two methyl groups are chemically equivalent, resulting in a single resonance integrating to 6 protons.
 - ^{13}C NMR: Expect three distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the bromine and nitrile groups, and one for the nitrile carbon.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.

- Experimental Protocol: FT-IR
 - Sample Preparation: As a liquid, the sample can be analyzed neat. Apply a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
 - Data Acquisition: Obtain the spectrum over the range of 4000-400 cm^{-1} .
 - Analysis: Look for characteristic absorption bands. The most prominent will be the sharp, strong peak for the nitrile ($\text{C}\equiv\text{N}$) stretch.

C. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

- Experimental Protocol: GC-MS (See detailed protocol in the next section)

- Analysis: The mass spectrum will show the molecular ion peak (M^+). Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are ~50:50), the molecular ion will appear as a characteristic pair of peaks (M^+ and $M+2^+$) of nearly equal intensity.[10]

Table 2: Expected Spectroscopic Data for **2-Bromo-2-methylpropanenitrile**

Technique	Expected Result	Rationale
^1H NMR	Singlet, $\delta \approx 1.9\text{-}2.1$ ppm (6H)	Two equivalent methyl groups adjacent to a quaternary center.
^{13}C NMR	Three signals: $\delta \approx 25\text{-}30$ (CH_3), $\delta \approx 40\text{-}45$ (C-Br), $\delta \approx 118\text{-}122$ ($\text{C}\equiv\text{N}$)	Confirms the three unique carbon environments.
FT-IR	Strong, sharp band at ~ 2240 cm^{-1}	Characteristic $\text{C}\equiv\text{N}$ stretching frequency.
Mass Spec (EI)	$M^+/\text{M}+2^+$ at m/z 147/149	Confirms molecular weight and presence of one bromine atom.[7][10]

Purity Determination via Gas Chromatography (GC)

For a volatile, thermally stable compound like **2-Bromo-2-methylpropanenitrile**, Gas Chromatography (GC) is the ideal technique for purity assessment.[5] It offers high resolution and sensitivity for potential volatile impurities.

- Experimental Protocol: GC-MS/FID Purity Analysis
 - Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column (e.g., a 5% phenyl-polysiloxane phase like a ZB-5MS), and dual detectors (Flame Ionization Detector - FID, and Mass Spectrometer - MS) is recommended.[11] The FID provides excellent quantitative data (area %), while the MS identifies the separated components.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C (hold 2 min), ramp at 15°C/min to 200°C (hold 5 min).[\[12\]](#)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Detector Temperatures: FID at 280°C; MS source at 230°C.
- Data Analysis:
 - Calculate the purity based on the relative peak area from the FID chromatogram. The area of the main peak divided by the total area of all peaks gives the purity in area %.
 - Use the MS data to identify any impurity peaks by comparing their mass spectra to library databases. This helps confirm if impurities are related to starting materials or byproducts.

Comparative Analysis of Validation Techniques

While GC is the workhorse for this compound, it's valuable to understand its place relative to other techniques, especially when higher-order validation is needed.

Table 3: Comparison of Purity Assessment Methods

Method	Advantages for 2-Bromo-2-methylpropanenitrile	Limitations
GC-FID	Excellent for quantifying volatile impurities; robust and reproducible. [12]	Provides no structural information on impurities; assumes all components have a similar response factor.
GC-MS	Provides definitive identification of volatile impurities. [11]	Generally less accurate for quantification than FID without specific calibration for each impurity. [12]
qNMR	Provides absolute purity (%w/w) without needing a reference standard of the analyte itself; non-destructive. [12] [13]	Requires a certified internal standard; less sensitive to trace impurities compared to GC.
HPLC	Not ideal. The compound lacks a strong UV chromophore and is highly volatile, making it a poor candidate for standard reversed-phase HPLC. [13]	Requires derivatization to be effective, adding complexity and potential error sources. [13]

Conclusion: A Self-Validating System

By employing this multi-technique, orthogonal workflow, a researcher can build a self-validating system for the analysis of **2-Bromo-2-methylpropanenitrile**. The NMR, IR, and MS data converge to confirm the structural identity, while high-resolution GC analysis provides robust, quantitative purity data with simultaneous identification of potential contaminants. This rigorous approach ensures that the material used in subsequent research or development is of known and reliable quality, upholding the principles of scientific integrity and reproducibility.

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